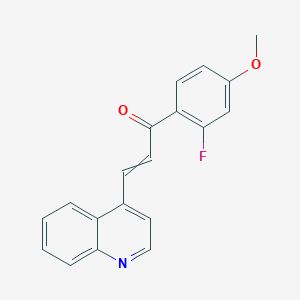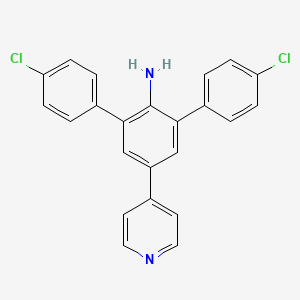![molecular formula C14H15F3O2 B12606917 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- CAS No. 898237-87-1](/img/structure/B12606917.png)
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety esterified with butyl alcohol. The (2E) designation indicates the trans configuration of the double bond in the propenoic acid segment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- typically involves the esterification of 3-[3-(trifluoromethyl)phenyl]acrylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[3-(trifluoromethyl)phenyl]acrylic acid.
Reduction: Formation of 3-[3-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity, as it can modulate various biochemical pathways and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester
Uniqueness
The presence of the trifluoromethyl group in 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- imparts unique chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
898237-87-1 |
|---|---|
Molecular Formula |
C14H15F3O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
butyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H15F3O2/c1-2-3-9-19-13(18)8-7-11-5-4-6-12(10-11)14(15,16)17/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
RDQYFKFIUCPJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
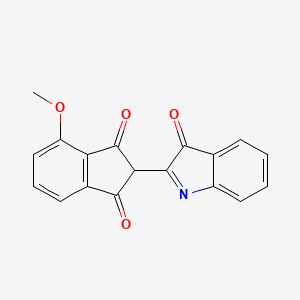
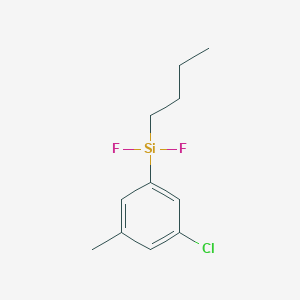
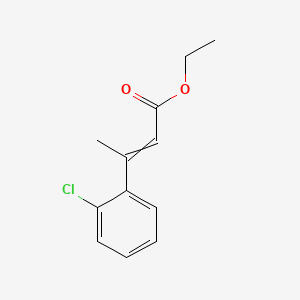
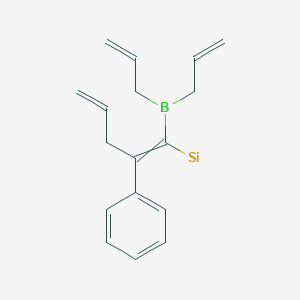
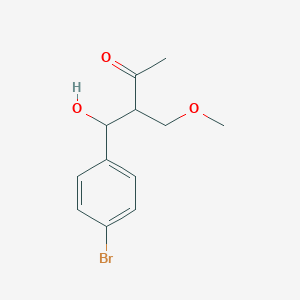
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
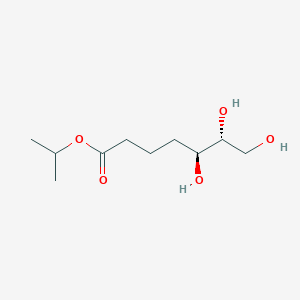
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
